molecular formula C19H18N2OS B5547708 3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B5547708
M. Wt: 322.4 g/mol
InChI Key: PWUJLEDKJLMQKW-UHFFFAOYSA-N
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Description

This compound is known for its versatility and has been studied for its potential therapeutic properties, particularly in the field of cancer research.

Preparation Methods

The synthesis of 3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzonitrile with cyclopropyl isocyanide to form 3-cyclopropyl-2-mercaptobenzonitrile. This intermediate is then reacted with 2-bromo-1-(2-methylphenyl)ethanone to yield the final product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential to inhibit certain enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: Due to its potential therapeutic properties, it is being investigated for its use in cancer therapy.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves the inhibition of the polo-like kinase 1 (PLK1) enzyme. PLK1 is a key regulator of the cell cycle and is involved in processes such as mitosis and DNA replication. By inhibiting PLK1, the compound induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:

    3-CYCLOPROPYL-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE: This compound has a similar structure but with a different position of the methyl group on the benzyl ring.

    3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]THIENO[3,2-D]PYRIMIDIN-4(3H)-ONE: This compound has a thieno[3,2-d]pyrimidin-4(3H)-one core instead of a quinazolinone core.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-6-2-3-7-14(13)12-23-19-20-17-9-5-4-8-16(17)18(22)21(19)15-10-11-15/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJLEDKJLMQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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